molecular formula C49H63FN10O9 B12394651 For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2

For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2

Cat. No.: B12394651
M. Wt: 955.1 g/mol
InChI Key: HXKFHHNEFCZKPG-OAKHNGAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence and structure of this peptide make it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.

    Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction can restore methionine.

Scientific Research Applications

For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: The peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

    Industry: The peptide can be used in the development of biosensors, biomaterials, and other biotechnological applications.

Mechanism of Action

The mechanism of action of For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific amino acid sequence and structure of the peptide determine its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe-Phe-NH2: This peptide lacks the 4-fluoro modification on the phenylalanine residue.

    For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-Cl)-Phe-NH2: This peptide has a chlorine atom instead of a fluorine atom on the phenylalanine residue.

Uniqueness

The presence of the 4-fluoro modification on the phenylalanine residue in For(1)-Asn(1)-Phe-Orn-Pro-hLeu-Phe(4-F)-Phe-NH2 can enhance its stability, binding affinity, and specificity compared to similar peptides without this modification. This unique feature makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C49H63FN10O9

Molecular Weight

955.1 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

HXKFHHNEFCZKPG-OAKHNGAUSA-N

Isomeric SMILES

CC(C)CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5

Canonical SMILES

CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5

Origin of Product

United States

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